

Application Notes and Protocols: Olefin Metathesis of Vinylboronic Acid MIDA Ester

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Compound of Interest

Compound Name: *Vinylboronic acid dibutyl ester*

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Introduction

Vinylboronic acid N-methyliminodiacetic acid (MIDA) ester has emerged as a highly versatile and valuable building block in modern organic synthesis. Its stability, ease of handling, and compatibility with a wide range of reaction conditions make it a superior alternative to the often unstable free vinylboronic acid. A key application of this reagent is in olefin metathesis, particularly cross-metathesis, which allows for the efficient and stereoselective synthesis of various trans-alkenyl MIDA boronates.^{[1][2]} These products are themselves stable, chromatographically-purifiable compounds that can be used in subsequent transformations, most notably in iterative cross-coupling strategies for the synthesis of complex molecules.^{[2][3]} ^[4]

This document provides detailed application notes and experimental protocols for the use of vinylboronic acid MIDA ester in olefin cross-metathesis reactions.

Key Advantages of Vinylboronic Acid MIDA Ester in Olefin Metathesis

- Stability: Vinylboronic acid MIDA ester is an air- and chromatographically-stable solid, facilitating easy handling and purification.^{[1][2]}

- High Stereoselectivity: Cross-metathesis reactions with vinylboronic acid MIDA ester consistently produce the trans-alkenyl MIDA boronate as the major or exclusive stereoisomer.[\[2\]](#)
- Excellent Yields: The reaction generally proceeds with high efficiency, providing excellent yields of the desired cross-metathesis products.
- Broad Substrate Scope: A wide variety of olefins can be successfully coupled with vinylboronic acid MIDA ester.
- Compatibility: The resulting alkenyl MIDA boronates are compatible with silica gel chromatography, simplifying purification.[\[2\]](#)

Data Presentation: Substrate Scope in Cross-Metathesis

The cross-metathesis of vinylboronic acid MIDA ester with a range of terminal olefins proceeds in high yields, as summarized in the table below. These reactions are typically catalyzed by a Grubbs-type ruthenium catalyst.

Olefin Partner	Product	Yield (%)
1-Octene	(E)-Oct-1-en-1-ylboronic acid MIDA ester	91
Allylbenzene	(E)-3-Phenylprop-1-en-1-ylboronic acid MIDA ester	85
4-Penten-1-ol	(E)-5-Hydroxypent-1-en-1-ylboronic acid MIDA ester	82
N-allyl-4-methylbenzenesulfonamide	(E)-3-(p-Tolylsulfonamido)prop-1-en-1-ylboronic acid MIDA ester	88
1-Bromo-4-(prop-2-en-1-yl)benzene	(E)-3-(4-Bromophenyl)prop-1-en-1-ylboronic acid MIDA ester	87

Experimental Protocols

General Protocol for Olefin Cross-Metathesis of Vinylboronic Acid MIDA Ester

This protocol describes a general procedure for the cross-metathesis reaction between vinylboronic acid MIDA ester and a terminal olefin using a second-generation Grubbs catalyst.

Materials:

- Vinylboronic acid MIDA ester
- Olefin partner
- Grubbs Catalyst®, 2nd Generation
- Anhydrous dichloromethane (DCM) or toluene
- Silica gel for column chromatography
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve vinylboronic acid MIDA ester (1.0 equivalent) and the olefin partner (1.2-1.5 equivalents) in anhydrous dichloromethane or toluene (to achieve a concentration of 0.1-0.2 M).
- Catalyst Addition: To the stirred solution, add the Grubbs Catalyst®, 2nd Generation (1-5 mol%).
- Reaction Progress: Stir the reaction mixture at room temperature to 40 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-12 hours.
- Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for an additional 30 minutes to deactivate the catalyst.

- Workup: Concentrate the reaction mixture under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure trans-alkenyl MIDA boronate.

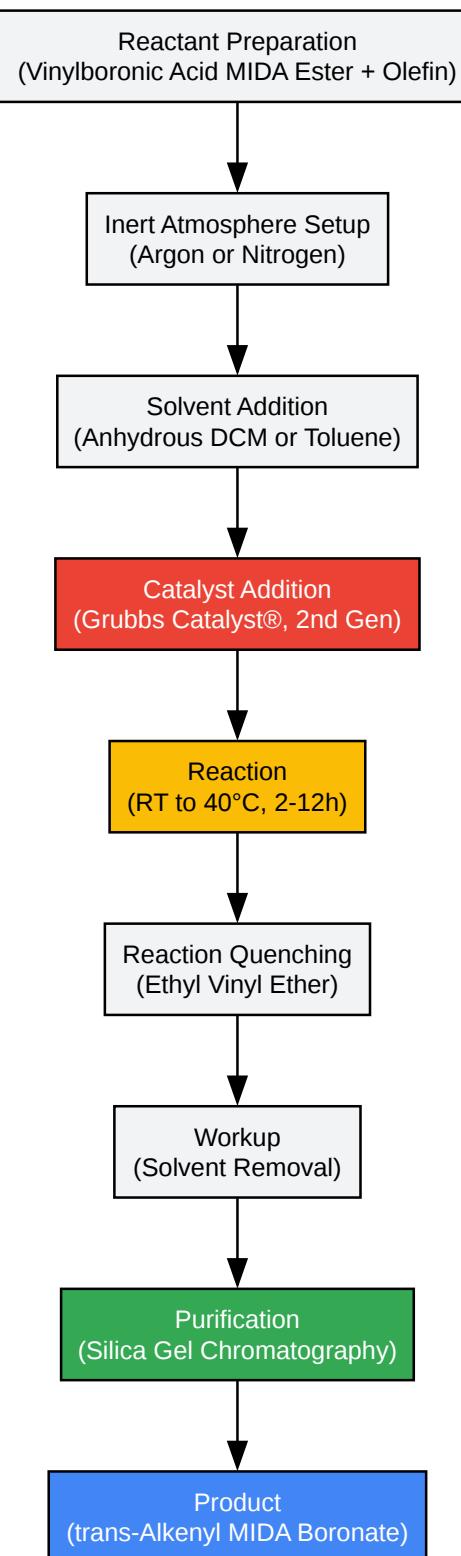
Example Protocol: Synthesis of (E)-Oct-1-en-1-ylboronic acid MIDA ester

Procedure:

- To a flame-dried flask under argon, add vinylboronic acid MIDA ester (183 mg, 1.0 mmol) and 1-octene (168 mg, 1.5 mmol).
- Add anhydrous dichloromethane (10 mL).
- Add Grubbs Catalyst®, 2nd Generation (42 mg, 0.05 mmol, 5 mol%).
- Stir the mixture at 40 °C for 4 hours.
- After cooling to room temperature, add ethyl vinyl ether (0.2 mL) and stir for 30 minutes.
- Concentrate the mixture in vacuo.
- Purify the residue by silica gel column chromatography (eluting with 30% ethyl acetate in hexanes) to yield (E)-oct-1-en-1-ylboronic acid MIDA ester as a white solid (256 mg, 91% yield).

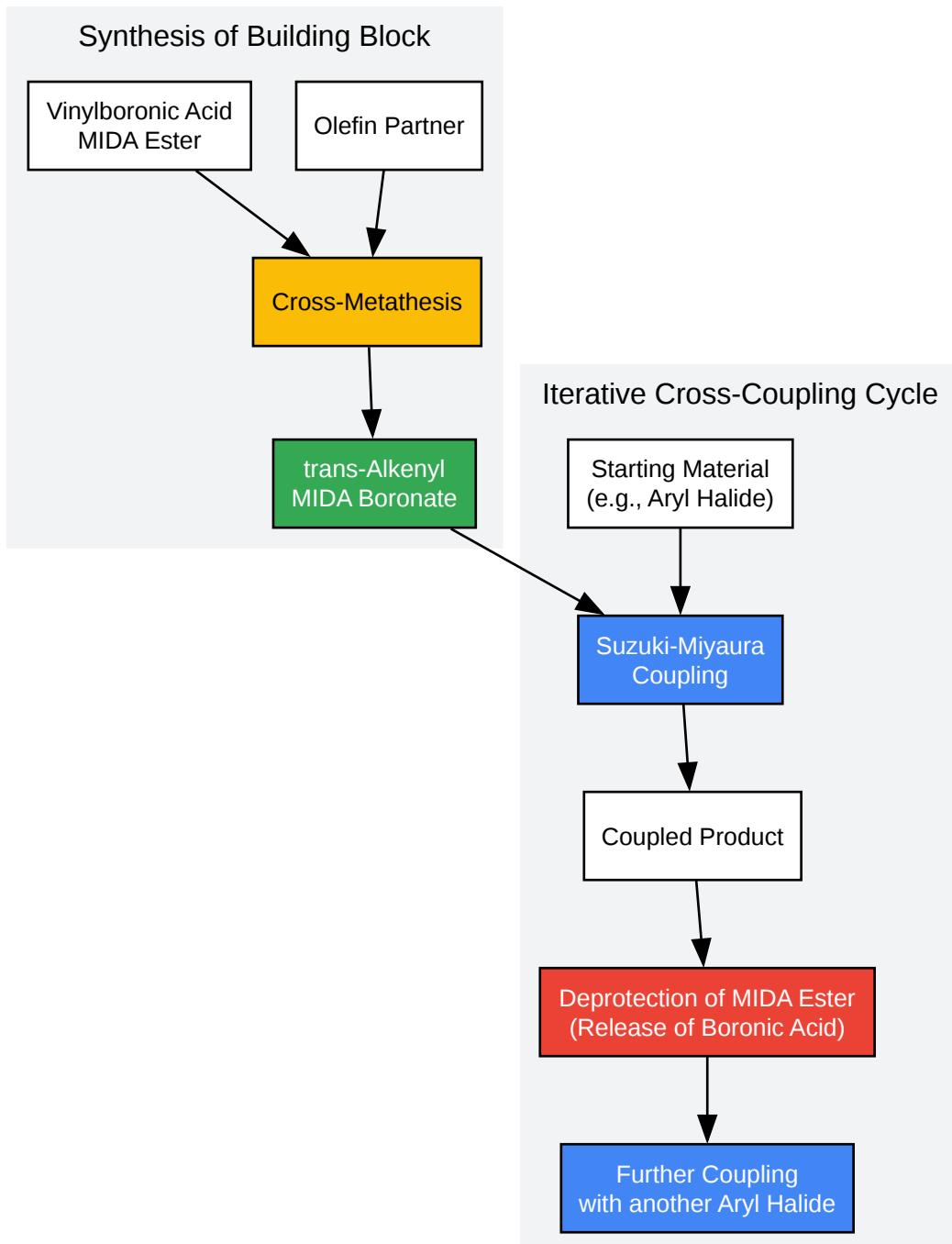
Visualizations

Experimental Workflow for Olefin Cross-Metathesis

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Caption: A flowchart of the experimental workflow for the cross-metathesis of vinylboronic acid MIDA ester.

Application in Iterative Cross-Coupling



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Caption: The logical relationship showing the synthesis of a trans-alkenyl MIDA boronate building block and its subsequent use in an iterative cross-coupling cycle.

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